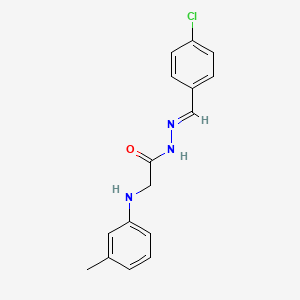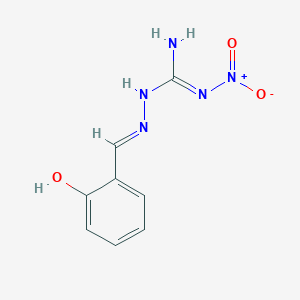![molecular formula C26H18BrN3O5S B11562565 4-bromo-2-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11562565.png)
4-bromo-2-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-BROMO-2-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE is a complex organic compound that features a variety of functional groups, including bromine, phenyl, thiophene, and furan moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-2-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Phenylformamido Intermediate: This step involves the reaction of aniline with formic acid to produce phenylformamide.
Synthesis of the Thiophene Derivative: Thiophene-2-carboxylic acid is converted to its corresponding acid chloride using thionyl chloride, followed by reaction with the phenylformamide to form the thiophene derivative.
Coupling Reaction: The thiophene derivative is then coupled with 4-bromo-2-aminobenzaldehyde under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and phenylformamido moieties.
Reduction: Reduction reactions can target the imine and amide groups within the molecule.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include amines or alcohols.
Substitution: Products will vary depending on the nucleophile used but may include methoxy or tert-butoxy derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be investigated for its potential as a pharmacophore in drug design. Its structural complexity allows for interactions with various biological targets.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, the compound may find applications in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 4-BROMO-2-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds, π-π interactions, and other non-covalent interactions with its targets, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-2-[(2E)-3-(Thiophen-2-yl)prop-2-enamido]benzoic acid
- 2-[(E)-{[(2E)-2-(Phenylformamido)-3-(thiophen-2-yl)prop-2-enamido]imino}methyl]phenyl furan-2-carboxylate
Uniqueness
The uniqueness of 4-BROMO-2-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine and furan moieties, along with the conjugated system, makes it particularly interesting for various applications.
Propiedades
Fórmula molecular |
C26H18BrN3O5S |
|---|---|
Peso molecular |
564.4 g/mol |
Nombre IUPAC |
[2-[(E)-[[(E)-2-benzamido-3-thiophen-2-ylprop-2-enoyl]hydrazinylidene]methyl]-4-bromophenyl] furan-2-carboxylate |
InChI |
InChI=1S/C26H18BrN3O5S/c27-19-10-11-22(35-26(33)23-9-4-12-34-23)18(14-19)16-28-30-25(32)21(15-20-8-5-13-36-20)29-24(31)17-6-2-1-3-7-17/h1-16H,(H,29,31)(H,30,32)/b21-15+,28-16+ |
Clave InChI |
IJGGYKIUJAVCQI-XNBSKVPHSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CS2)/C(=O)N/N=C/C3=C(C=CC(=C3)Br)OC(=O)C4=CC=CO4 |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NN=CC3=C(C=CC(=C3)Br)OC(=O)C4=CC=CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(Benzylsulfanyl)-1-{N'-[(E)-(2,4-dimethoxyphenyl)methylidene]hydrazinecarbonyl}ethyl]-3,5-dinitrobenzamide](/img/structure/B11562502.png)

![4-[(2E)-2-(2-methoxy-5-nitrobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11562507.png)
![N,N'-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]-3,3'-dimethoxybiphenyl-4,4'-diamine](/img/structure/B11562510.png)

![N'-[(E)-naphthalen-2-ylmethylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B11562522.png)
![2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11562524.png)
![N',N''-{benzene-1,4-diylbis[(1E,3E)-2-methylprop-1-en-1-yl-3-ylidene]}bis{2-[(4-methylphenyl)amino]acetohydrazide} (non-preferred name)](/img/structure/B11562525.png)
![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-4-ethoxybenzohydrazide](/img/structure/B11562526.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-2-[(2-methylbenzyl)sulfanyl]acetohydrazide](/img/structure/B11562530.png)
![3,5-dibromo-4-methyl-N'-[(E)-(2,4,6-trinitrophenyl)methylidene]benzohydrazide](/img/structure/B11562533.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-4-(2-methylpropoxy)benzamide](/img/structure/B11562535.png)
![1-[5-(4-Methyl-piperazin-1-yl)-2-nitro-phenylamino]-propan-2-ol](/img/structure/B11562541.png)
![(2E)-3-[4-(propan-2-yloxy)phenyl]prop-2-enoate](/img/structure/B11562548.png)
